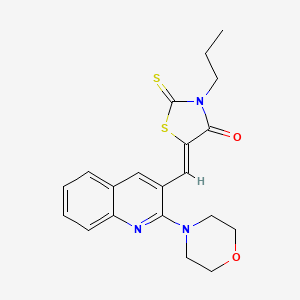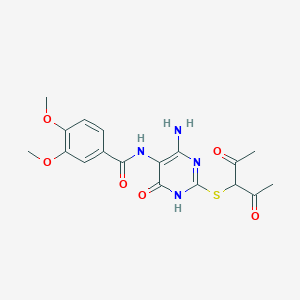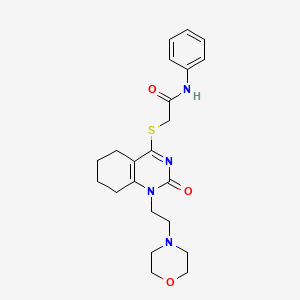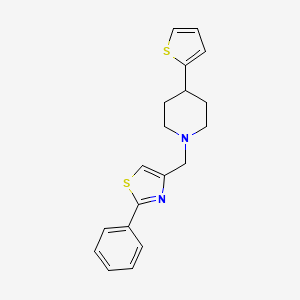
2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a chemical compound that has been the subject of scientific research due to its potential application in various fields.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel compounds with potential antimicrobial properties have been a significant area of research. Compounds synthesized from chlorophenyl and isoquinoline derivatives have been evaluated for their potential as antimicrobial agents. For example, Desai et al. (2007) explored the synthesis of new quinazolines with potential antimicrobial properties, indicating a broad interest in chlorophenyl derivatives for pharmaceutical applications Desai, N., Shihora, P. N., & Moradia, D. (2007).
Antimicrobial Activities
The antimicrobial activities of compounds derived from chlorophenyl and oxadiazole units have been a focus area. For instance, Patel et al. (2011) prepared derivatives of quinazolin-4(3H)-ones and evaluated their antimicrobial efficacy, showcasing the potential of these compounds in combating microbial resistance Patel, N., & Shaikh, A. R. (2011).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of chlorophenyl-based compounds contributes to understanding their potential applications further. Studies such as those by Modh, Shah, and Chikhalia (2013) have designed and synthesized novel hybrid compounds combining quinoline and oxadiazole structures to investigate their antimicrobial activity, emphasizing the importance of structural analysis in the development of new pharmaceutical agents Modh, R. P., Shah, D., & Chikhalia, K. (2013).
Applications in Other Fields
Research also extends to applications beyond antimicrobial activity. For example, the synthesis and evaluation of quinolinone derivatives as antioxidants in lubricating grease by Hussein, Ismail, and El-Adly (2016) demonstrate the versatility of chlorophenyl-based compounds in industrial applications, providing insights into their potential utility in materials science Hussein, M. F., Ismail, M., & El-Adly, R. (2016).
properties
IUPAC Name |
2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-16-9-6-10-17(13-16)27-14-20(18-11-4-5-12-19(18)23(27)28)22-25-21(26-29-22)15-7-2-1-3-8-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBXZSUNEIVHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2579493.png)

![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)


![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)



![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579509.png)

